molecular formula C8H10F4O2 B13595845 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid

1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid

Cat. No.: B13595845
M. Wt: 214.16 g/mol
InChI Key: ITEUVYMEXUFZGK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid typically involves the introduction of difluoromethyl groups into the cyclohexane ring. One common method is the difluoromethylation of cyclohexane derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or nickel under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize reagents like chlorodifluoromethane (ClCF2H) and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of difluoromethyl groups into the cyclohexane ring .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted cyclohexane derivatives .

Scientific Research Applications

1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid involves its interaction with specific molecular targets. The difluoromethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-4,4-trifluorocyclohexane-1-carboxylicacid
  • 1-(Difluoromethyl)-4,4-difluorocyclopentane-1-carboxylicacid
  • 1-(Difluoromethyl)-4,4-difluorocycloheptane-1-carboxylicacid

Uniqueness: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid is unique due to its specific ring size and the presence of multiple difluoromethyl groups.

Properties

Molecular Formula

C8H10F4O2

Molecular Weight

214.16 g/mol

IUPAC Name

1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H10F4O2/c9-5(10)7(6(13)14)1-3-8(11,12)4-2-7/h5H,1-4H2,(H,13,14)

InChI Key

ITEUVYMEXUFZGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C(F)F)C(=O)O)(F)F

Origin of Product

United States

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